2-Ethylpyrrolidine-1-carbonyl chloride

Description

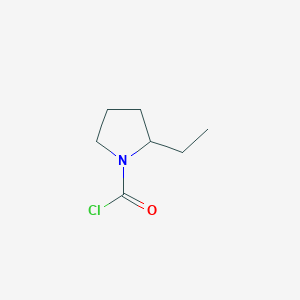

Structure

2D Structure

3D Structure

Properties

CAS No. |

89629-92-5 |

|---|---|

Molecular Formula |

C7H12ClNO |

Molecular Weight |

161.63 g/mol |

IUPAC Name |

2-ethylpyrrolidine-1-carbonyl chloride |

InChI |

InChI=1S/C7H12ClNO/c1-2-6-4-3-5-9(6)7(8)10/h6H,2-5H2,1H3 |

InChI Key |

XRMIBIVWQXPWND-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCN1C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethylpyrrolidine 1 Carbonyl Chloride

Precursor Identification and Derivation Pathways

The logical and most direct synthetic route to 2-Ethylpyrrolidine-1-carbonyl chloride originates from its parent amine, 2-ethylpyrrolidine (B92002). This section details the starting materials and the reagents necessary to convert the amine into the desired carbonyl chloride derivative.

Pyrrolidine-based Starting Materials (e.g., 2-ethylpyrrolidine or related derivatives)

The primary precursor for the synthesis of this compound is 2-ethylpyrrolidine. This secondary amine contains the necessary pyrrolidine (B122466) ring structure and the ethyl group at the 2-position. The nitrogen atom of the pyrrolidine ring serves as the nucleophilic site for the subsequent reaction to form the carbonyl chloride moiety. Related pyrrolidine derivatives are also commonly used as starting materials in various synthetic procedures. researchgate.netmdpi.combeilstein-journals.org The fundamental reaction involves the acylation of the secondary amine nitrogen.

Reagents and Reaction Conditions for Carbonyl Chloride Formation

The conversion of a secondary amine like 2-ethylpyrrolidine into a carbamoyl (B1232498) chloride requires a specific class of reagents capable of introducing a carbonyl chloride group (-COCl).

Phosgene (B1210022) (COCl₂) is a highly reactive and effective reagent for producing carbamoyl chlorides from amines. jmvh.org However, due to its high toxicity and gaseous state at room temperature, its use is often restricted. guidechem.comnih.gov

A safer and more easily handled alternative is triphosgene (B27547), or bis(trichloromethyl) carbonate, which is a stable crystalline solid. guidechem.comnewdrugapprovals.org Triphosgene serves as a solid phosgene equivalent, decomposing in situ to generate phosgene under reaction conditions. reddit.com It is widely used in organic synthesis to convert amines into the corresponding chloroformamides (carbamoyl chlorides). guidechem.com The reaction is typically conducted in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. guidechem.com

Another phosgene substitute is trichloromethyl chloroformate, known as diphosgene, which is a liquid at room temperature and offers an alternative to the gaseous phosgene. newdrugapprovals.org

Table 1: Illustrative Reaction Conditions for Carbonyl Chloride Formation using Triphosgene

| Parameter | Condition | Source |

|---|---|---|

| Reagent | Triphosgene | google.com |

| Starting Material | Amine | guidechem.com |

| Base | Sodium Bicarbonate / Triethylamine | guidechem.comgoogle.com |

| Temperature | -10 °C to 25 °C | google.com |

| Solvent | 1,2-Dimethoxy ethane (B1197151) / Acetonitrile (B52724) / Acetone (B3395972) | google.com |

While various chlorinating agents exist, their application is highly specific. Reagents such as thionyl chloride are commonly and more safely used to convert carboxylic acids into acid chlorides. newdrugapprovals.org Other agents like chlorine dioxide, calcium hypochlorite (B82951), and sodium hypochlorite are powerful oxidizing agents but are primarily employed for disinfection and water treatment rather than for the synthesis of carbamoyl chlorides from amines. corzan.comwatertechnologies.comnih.gov For the transformation of 2-ethylpyrrolidine to this compound, phosgene or its direct equivalents like triphosgene remain the standard and most effective reagents.

Optimization of Reaction Conditions and Process Parameters

The efficiency and yield of the synthesis of this compound are heavily influenced by reaction conditions. Proper selection of solvents and other parameters is crucial for a successful outcome.

Solvent Effects in Carbonyl Chloride Synthesis

The choice of solvent is critical in the synthesis of carbonyl chlorides due to the high reactivity of the reagents and products. The ideal solvent should be inert to both the phosgene equivalent and the resulting carbamoyl chloride. It must effectively dissolve the reactants without participating in or hindering the reaction.

Dipolar aprotic solvents are often favored for facilitating bimolecular nucleophilic substitution reactions. mdpi.com Solvents such as 1,2-dimethoxy ethane, acetonitrile, and acetone have been shown to be effective for reactions involving triphosgene. google.com Additionally, chlorinated solvents like 1,2-dichloroethane (B1671644) can be used. reddit.com The solvent's role is to provide a medium for the reaction while ensuring that the highly reactive carbonyl chloride group does not undergo unwanted side reactions, such as solvolysis. The selection is guided by the need to maintain the stability of the product and facilitate its isolation.

Table 2: Suitable Solvents for Carbamoyl Chloride Synthesis

| Solvent | Type | Rationale for Use | Source(s) |

|---|---|---|---|

| 1,2-Dimethoxy ethane | Aprotic Ether | Inert, good solvating properties for reagents. | google.com |

| Acetonitrile | Dipolar Aprotic | Polar nature can facilitate reaction rates. | google.com |

| Acetone | Dipolar Aprotic | Common solvent, effective for similar reactions. | google.com |

| 1,2-Dichloroethane | Aprotic Halogenated | Often used for reactions requiring higher temperatures (reflux). | reddit.com |

| Tetrahydrofuran (THF) | Aprotic Ether | Common solvent for reactions with phosgene equivalents. | newdrugapprovals.orgresearchgate.net |

Catalytic Approaches and Additives in Synthesis

The synthesis of N-carbonyl chlorides from secondary amines, such as 2-ethylpyrrolidine, is fundamentally a nucleophilic acyl substitution. ncert.nic.in The standard and most direct method involves the reaction of the secondary amine with phosgene (COCl₂) or a safer, solid phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate). This reaction is typically stoichiometric rather than catalytic.

The primary role of additives in this synthesis is to act as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. ncert.nic.in The removal of HCl is crucial as it can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common bases used for this purpose include tertiary amines such as triethylamine or pyridine. ncert.nic.inhud.ac.uk

A general reaction scheme is as follows: 2-Ethylpyrrolidine + COCl₂ → this compound + HCl

In this process, the base (e.g., Triethylamine) reacts with the HCl byproduct: HCl + (CH₃CH₂)₃N → (CH₃CH₂)₃NH⁺Cl⁻

While true catalytic cycles for this specific transformation are not prominently described in the literature, the use of these base additives is essential for driving the reaction to completion and achieving high yields. The process can be considered base-mediated.

Temperature and Time Profile Optimization for Yield and Selectivity

Typically, the reaction of an amine with a highly reactive acylating agent like phosgene is initiated at a reduced temperature, commonly 0 °C, to control the exothermic nature of the reaction. The reaction mixture is then often allowed to warm to room temperature and stirred for a period to ensure completion. The duration can vary from one to several hours. For instance, a similar acylation of a pyrrolidine derivative with chloroacetyl chloride was reported to be refluxed for 2 hours to achieve completion. beilstein-journals.org Another general procedure for forming amides from acid chlorides involves stirring for one hour at room temperature. hud.ac.uk

Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is standard practice to determine the optimal reaction time.

Table 1: General Reaction Conditions for Acylation of Secondary Amines

| Parameter | Typical Range/Value | Purpose |

|---|---|---|

| Temperature | 0 °C to Room Temp. | To control the initial exothermic reaction and prevent side products. |

| Reaction Time | 1 - 12 hours | To ensure the reaction proceeds to completion. |

| Solvent | Aprotic (e.g., THF, DCM) | To dissolve reactants without participating in the reaction. |

| Additive | Base (e.g., Pyridine) | To neutralize HCl byproduct and drive the reaction forward. |

This table represents typical conditions for related reactions and serves as a starting point for optimization.

Stereoselective Synthesis Approaches

The stereochemistry of this compound is defined by the chiral center at the C2 position of the pyrrolidine ring. The formation of the carbonyl chloride group on the nitrogen atom does not affect this existing stereocenter. Therefore, stereoselective synthesis of this compound relies entirely on the stereoselective synthesis of its precursor, 2-ethylpyrrolidine.

Utilization of Chiral Pyrrolidine Precursors for Enantiopure this compound

The most straightforward method to obtain an enantiomerically pure form of the target compound, such as (R)- or (S)-2-Ethylpyrrolidine-1-carbonyl chloride, is to start with the corresponding enantiopure 2-ethylpyrrolidine. This "chiral pool" approach leverages naturally occurring chiral molecules. For pyrrolidines, L-proline or pyroglutamic acid are common starting materials. mdpi.comresearchgate.net

A hypothetical synthetic route starting from L-proline might involve:

Reduction of the carboxylic acid group of L-proline to a hydroxymethyl group.

Conversion of the hydroxyl group to a leaving group (e.g., tosylate).

Nucleophilic substitution with an ethylating agent (e.g., ethyl Grignard reagent), potentially through an intermediate that facilitates the displacement.

Subsequent reaction of the resulting enantiopure (S)-2-ethylpyrrolidine with phosgene or a phosgene equivalent to yield (S)-2-Ethylpyrrolidine-1-carbonyl chloride.

This strategy ensures that the stereochemical integrity of the starting material is transferred to the final product.

Asymmetric Synthesis Techniques for Chiral Induction

One powerful method is the asymmetric "Clip-Cycle" synthesis, which uses a chiral phosphoric acid (CPA) as a Brønsted acid catalyst. whiterose.ac.uk This technique involves an enantioselective intramolecular aza-Michael cyclization to form the pyrrolidine ring, achieving high enantioselectivities. whiterose.ac.uk While not demonstrated for 2-ethylpyrrolidine specifically, this methodology is adaptable for various 2-substituted pyrrolidines.

Another established technique is the asymmetric deprotonation of an N-protected pyrrolidine using a strong base in the presence of a chiral ligand, like (-)-sparteine, followed by quenching with an electrophile (e.g., an ethyl halide). whiterose.ac.uk

Table 2: Examples of Asymmetric Synthesis Methodologies for Pyrrolidines

| Method | Catalyst/Reagent | Key Transformation | Enantioselectivity (Typical) |

|---|---|---|---|

| 'Clip-Cycle' | Chiral Phosphoric Acid | Intramolecular aza-Michael | High (e.g., >90% ee) whiterose.ac.uk |

| Asymmetric Deprotonation | n-BuLi / (-)-sparteine | Asymmetric lithiation | High (e.g., up to 90% ee) whiterose.ac.uk |

| 1,3-Dipolar Cycloaddition | Ag / phosphoramidite (B1245037) | Asymmetric cycloaddition | High whiterose.ac.uk |

This table showcases general asymmetric methods applicable to the synthesis of the chiral pyrrolidine core.

Diastereoselective and Enantioselective Pathways to Pyrrolidine-1-carbonyl Chlorides

Many synthetic strategies for polysubstituted pyrrolidines proceed with high levels of diastereoselectivity, which is crucial when multiple stereocenters are being formed. These methods can also be enantioselective, providing access to optically pure precursors for pyrrolidine-1-carbonyl chlorides.

Diastereoselective Multicomponent Reactions: Asymmetric multicomponent reactions can construct highly substituted pyrrolidine rings in a single step with excellent diastereoselectivity. For example, the reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent, catalyzed by a Lewis acid like TiCl₄, can yield complex pyrrolidines as a single diastereomer. nih.govacs.org

Copper-Promoted Aminooxygenation: The intramolecular aminooxygenation of specific alkene substrates using copper(II) catalysts can produce 2,5-disubstituted pyrrolidines with excellent diastereoselectivity, often favoring the cis isomer with a diastereomeric ratio (dr) greater than 20:1. nih.gov

Enamine Reduction: A versatile route to 2,5-disubstituted pyrrolidines involves the diastereoselective reduction of enamines derived from pyroglutamic acid, followed by regioselective alkylation. rsc.orgresearchgate.net

These pathways create the stereochemically defined pyrrolidine core, which can then be converted to the target carbonyl chloride without affecting the established stereocenters.

Chemical Reactivity and Derivatization in Research Contexts

Nucleophilic Acyl Substitution Reactions Involving the Carbonyl Chloride Moiety

Nucleophilic acyl substitution is the characteristic reaction of acyl chlorides. libretexts.org The reaction proceeds through a well-established addition-elimination mechanism. masterorganicchemistry.com Initially, the nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. byjus.com Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group. khanacademy.org This two-step process results in the net substitution of the chloride with the incoming nucleophile. masterorganicchemistry.com For 2-Ethylpyrrolidine-1-carbonyl chloride, this pathway allows for the straightforward synthesis of various functional groups attached to the pyrrolidine (B122466) ring via the carbonyl linker.

The reaction of this compound with nitrogen-based nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, is a direct and efficient method for the synthesis of N-substituted amides and carboxamides. libretexts.org These reactions, often referred to as aminolysis, are typically rapid and highly exothermic. libretexts.org

Primary and secondary amines are potent nucleophiles that readily react with this compound. The lone pair of electrons on the amine's nitrogen atom initiates the attack on the carbonyl carbon. libretexts.org The reaction is typically carried out in the presence of a base (often an excess of the amine nucleophile itself or a non-nucleophilic base like pyridine (B92270) or triethylamine) to neutralize the hydrogen chloride (HCl) byproduct that is formed. mnstate.edu The neutralization step is crucial as the formation of HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. mnstate.edu

The general reaction proceeds as follows:

Addition: The primary or secondary amine attacks the carbonyl carbon of this compound.

Elimination: The tetrahedral intermediate collapses, expelling the chloride ion.

Deprotonation: A base removes a proton from the nitrogen atom, yielding the neutral amide product and the hydrochloride salt of the base.

This methodology is broadly applicable for creating a wide array of pyrrolidine carboxamides by varying the structure of the primary or secondary amine used.

The synthesis of substituted pyrrolidine carboxamides via this route is a cornerstone of medicinal chemistry and drug discovery, as the pyrrolidine ring and the carboxamide linkage are common structural motifs in biologically active compounds. nih.govnih.gov By selecting different primary and secondary amines, researchers can systematically modify the structure of the final compound to explore structure-activity relationships (SAR). For instance, reacting this compound with various anilines, benzylamines, or other aliphatic amines can generate a library of novel chemical entities for biological screening. nih.gov

Below is a representative table of potential substituted pyrrolidine carboxamides that can be synthesized from this compound and various amines.

| Amine Reactant | Structure of Amine | Product Name | Product Structure |

|---|---|---|---|

| Aniline | C₆H₅NH₂ | N-phenyl-2-ethylpyrrolidine-1-carboxamide | (Image of N-phenyl-2-ethylpyrrolidine-1-carboxamide) |

| Benzylamine | C₆H₅CH₂NH₂ | N-benzyl-2-ethylpyrrolidine-1-carboxamide | (Image of N-benzyl-2-ethylpyrrolidine-1-carboxamide) |

| Piperidine (B6355638) | C₅H₁₀NH | (2-Ethylpyrrolidin-1-yl)(piperidin-1-yl)methanone | (Image of (2-Ethylpyrrolidin-1-yl)(piperidin-1-yl)methanone) |

| 4-Fluoroaniline | FC₆H₄NH₂ | N-(4-fluorophenyl)-2-ethylpyrrolidine-1-carboxamide | (Image of N-(4-fluorophenyl)-2-ethylpyrrolidine-1-carboxamide) |

Analogous to amide formation, this compound can react with alcohols in a process known as alcoholysis to produce esters. libretexts.org This reaction also follows the nucleophilic acyl substitution mechanism, with the alcohol acting as the nucleophile. chemguide.co.uk

The reaction between an acyl chloride and an alcohol is typically vigorous and can proceed readily at room temperature. libretexts.org One of the lone pairs on the alcohol's oxygen atom performs the nucleophilic attack on the carbonyl carbon. youtube.com Similar to the reaction with amines, a base such as pyridine is often added to the reaction mixture to scavenge the HCl produced. chemguide.co.uk The reaction is highly efficient for primary and secondary alcohols. Tertiary alcohols may react more slowly or undergo elimination side reactions due to steric hindrance.

The mechanism involves:

Addition: The alcohol's oxygen attacks the carbonyl carbon.

Elimination: The chloride ion is expelled from the tetrahedral intermediate.

Deprotonation: The added base removes the proton from the oxygen, yielding the final ester product.

This synthetic route provides access to a variety of esters containing the 2-ethylpyrrolidine (B92002) scaffold. These compounds can be of interest in materials science, as flavor and fragrance components, or as intermediates in more complex syntheses. The properties of the resulting ester are determined by the R-group of the alcohol used.

The following table illustrates the types of esters that can be synthesized from this compound.

| Alcohol Reactant | Structure of Alcohol | Product Name | Product Structure |

|---|---|---|---|

| Methanol (B129727) | CH₃OH | Methyl 2-ethylpyrrolidine-1-carboxylate | (Image of Methyl 2-ethylpyrrolidine-1-carboxylate) |

| Ethanol (B145695) | CH₃CH₂OH | Ethyl 2-ethylpyrrolidine-1-carboxylate | (Image of Ethyl 2-ethylpyrrolidine-1-carboxylate) |

| Isopropanol (B130326) | (CH₃)₂CHOH | Isopropyl 2-ethylpyrrolidine-1-carboxylate | (Image of Isopropyl 2-ethylpyrrolidine-1-carboxylate) |

| Phenol | C₆H₅OH | Phenyl 2-ethylpyrrolidine-1-carboxylate | (Image of Phenyl 2-ethylpyrrolidine-1-carboxylate) |

Formation of Carbamates and Ureas

The carbonyl chloride group of this compound is highly susceptible to nucleophilic attack. This reactivity is central to the formation of carbamates and ureas, which are important functional groups in many biologically active compounds.

In the presence of an alcohol, this compound readily undergoes a nucleophilic acyl substitution reaction to form a carbamate (B1207046). The oxygen atom of the alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, typically facilitated by a non-nucleophilic base such as pyridine or triethylamine (B128534), which neutralizes the hydrogen chloride byproduct.

This reaction is general and can be applied to a wide range of primary, secondary, and tertiary alcohols, allowing for the synthesis of a diverse library of 2-ethylpyrrolidine-1-carboxamides. The specific reaction conditions, such as solvent and temperature, can be optimized to achieve high yields and purity of the desired carbamate product.

Table 1: Examples of Carbamate Formation from this compound

| Alcohol Reactant | Base | Solvent | Product |

| Methanol | Pyridine | Dichloromethane | Methyl (2-ethylpyrrolidin-1-yl)carboxylate |

| Ethanol | Triethylamine | Tetrahydrofuran | Ethyl (2-ethylpyrrolidin-1-yl)carboxylate |

| Isopropanol | Pyridine | Dichloromethane | Isopropyl (2-ethylpyrrolidin-1-yl)carboxylate |

| Phenol | Triethylamine | Acetonitrile (B52724) | Phenyl (2-ethylpyrrolidin-1-yl)carboxylate |

Analogous to the reaction with alcohols, this compound reacts with primary and secondary amines to form substituted ureas. The nitrogen atom of the amine serves as the nucleophile, attacking the carbonyl carbon of the acyl chloride. The subsequent elimination of chloride, again often in the presence of a base to scavenge the generated HCl, yields the corresponding urea (B33335) derivative.

This reaction is a cornerstone in the synthesis of a vast array of urea-containing compounds. The diversity of commercially available amines allows for the introduction of various substituents on the newly formed urea nitrogen, providing a straightforward method to explore structure-activity relationships in drug discovery programs.

Table 2: Examples of Urea Formation from this compound

| Amine Reactant | Base | Solvent | Product |

| Ammonia | Excess Ammonia | Dichloromethane | 2-Ethylpyrrolidine-1-carboxamide |

| Methylamine | Triethylamine | Tetrahydrofuran | N-Methyl-2-ethylpyrrolidine-1-carboxamide |

| Aniline | Pyridine | Dichloromethane | N-Phenyl-2-ethylpyrrolidine-1-carboxamide |

| Diethylamine | Triethylamine | Acetonitrile | N,N-Diethyl-2-ethylpyrrolidine-1-carboxamide |

Formation of Acid Anhydrides

While less common than the formation of carbamates and ureas, this compound can react with a carboxylate salt or a carboxylic acid in the presence of a suitable base to form a mixed anhydride (B1165640). In this reaction, the carboxylate anion acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. jove.com

The resulting mixed anhydride is itself a reactive species and can be used in subsequent acylation reactions. The formation of symmetrical or unsymmetrical anhydrides is possible depending on the nature of the reacting carboxylate. organicchemistrytutor.com This transformation provides a route to activate carboxylic acids for further reactions.

Reactions Involving the Pyrrolidine Ring System (as a scaffold)

Once the highly reactive acyl chloride has been derivatized, for instance, to a more stable amide (urea) or carbamate, the 2-ethylpyrrolidine ring itself can serve as a scaffold for further functionalization.

N-Alkylation and N-Acylation Reactions (if the nitrogen is available or after further transformation)

The nitrogen atom in the carbamate and urea derivatives of 2-ethylpyrrolidine is generally considered non-nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Therefore, direct N-alkylation or N-acylation at this position is typically not feasible under standard conditions.

However, if the initial product is a primary or secondary urea (i.e., formed from ammonia or a primary amine), the nitrogen atom of the newly introduced amino group can potentially undergo further alkylation or acylation. For instance, a 2-ethylpyrrolidine-1-carboxamide could be N-acylated on the carboxamide nitrogen under specific conditions, though this can be challenging. nih.gov

Functionalization at the 2-Ethyl Position

The 2-ethyl group on the pyrrolidine ring offers a site for potential functionalization, although this typically requires more specialized synthetic methods. The aliphatic C-H bonds of the ethyl group are generally unreactive. However, advances in C-H activation and functionalization chemistry could provide pathways to introduce new functional groups at this position.

Research into the C-H functionalization of saturated heterocycles like pyrrolidine is an active area. acs.org Such transformations could involve radical-based reactions or transition-metal-catalyzed processes to introduce atoms like halogens, which can then be further manipulated. For example, late-stage functionalization strategies could be employed to modify the ethyl group, although specific examples starting from this compound derivatives are not extensively documented in readily available literature. The development of such methods would significantly enhance the molecular diversity accessible from this starting material.

Ring-Opening or Ring-Expansion Reactions of the Pyrrolidine Core

The pyrrolidine ring, despite being relatively stable as an unstrained five-membered heterocycle, can undergo cleavage or expansion under specific catalytic conditions. The N-acyl group, such as the N-carbonyl chloride in the target molecule, plays a crucial role in activating the ring for these transformations.

Ring-Opening: Reductive C–N bond cleavage of N-acyl pyrrolidines has been achieved using methods like photoredox catalysis in combination with a Lewis acid. researchgate.net This approach enables the selective cleavage of the otherwise inert C–N bond to yield linear amino-alcohols or other functionalized acyclic products. nih.govresearchgate.net Such deconstructive strategies are powerful for converting readily available cyclic amines into diverse linear structures. researchgate.netelsevierpure.com

Ring-Expansion: Pyrrolidines can be expanded into larger heterocyclic systems, such as piperidines or azepanes. researchgate.netresearchgate.net These reactions often proceed through the formation of a bicyclic azetidinium intermediate, which is then regioselectively attacked by a nucleophile to yield the ring-expanded product. researchgate.net Another strategy involves a thermal "Spino" ring contraction of a precursor lactam to form a substituted pyrrolidine, illustrating the broader skeletal remodeling possible with these systems. nih.govnih.gov While not a direct expansion of the pyrrolidine itself, it highlights the interconversion possibilities among related heterocycles. The synthesis of pyrrolidin-2-ones can also be achieved via the ring contraction of piperidine derivatives. rsc.org

Role as a Synthetic Building Block for Complex Molecules

The structural features of this compound, namely the chiral center at C2 and the reactive acyl chloride handle, make it a valuable building block for synthesizing more complex molecular architectures.

Construction of Advanced Heterocyclic Systems

The pyrrolidine scaffold is a cornerstone in the synthesis of polycyclic and spirocyclic heterocyclic systems. The N-acyl chloride group provides a convenient point for intramolecular cyclization reactions. For instance, after reacting the acyl chloride with a suitable nucleophile, the resulting derivative can be elaborated and cyclized to form fused ring systems like indolizidines or spiro-compounds. The synthesis of a spiro[isoquinoline-pyrrolidine] system has been reported, where the key step involves the cyclization of an aminomethyl-substituted isoquinoline (B145761) precursor, demonstrating the utility of substituted pyrrolidines in building complex polycyclic frameworks. researchgate.net Furthermore, 1,5-substituted pyrrolidin-2-ones, accessible from related precursors, can be used to prepare complex azaheterocycles such as benz[g]indolizidines. mdpi.com

Precursor in the Synthesis of Bioactive Compound Scaffolds

The pyrrolidine ring is a prevalent motif in a vast number of pharmaceuticals and biologically active natural products. nih.gov The 2-substituted pyrrolidine structure is a key component of several important classes of drugs. For example, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile serves as a crucial intermediate in the synthesis of Vildagliptin, a dipeptidyl peptidase IV (DPP-IV) inhibitor used for treating type-II diabetes. beilstein-journals.org The synthesis involves the acylation of the pyrrolidine nitrogen, similar to the structure of this compound. The ethyl group at the C2 position can modulate the lipophilicity and steric profile of the final molecule, influencing its pharmacokinetic and pharmacodynamic properties.

Application in Radiochemistry: Synthesis of Carbon-11 Labeled Radioligands

The short-lived positron-emitting isotope Carbon-11 (t½ ≈ 20.3 min) is widely used in Positron Emission Tomography (PET) for in vivo imaging. researchgate.net The synthesis of ¹¹C-labeled radioligands requires rapid and efficient chemical reactions. Transition-metal mediated carbonylation using [¹¹C]carbon monoxide ([¹¹C]CO) is a versatile method for introducing the ¹¹C isotope into molecules. nih.gov

Based on a comprehensive search of available scientific literature, there is no specific information regarding the chemical compound "this compound" in the contexts of Palladium-Mediated Carbonylation Reactions, Methodological Advancements in Radiochemical Carbonylation, or the Exploration of Cross-Coupling Reactions Utilizing its Acyl Chloride Functionality.

Therefore, it is not possible to generate the requested article as per the provided outline and strict content inclusions. The instructions to focus solely on "this compound" and not introduce information outside this explicit scope cannot be fulfilled due to the absence of relevant research data for this specific compound in the specified reactions.

Spectroscopic and Analytical Characterization Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Proton (¹H) NMR spectroscopy for 2-Ethylpyrrolidine-1-carbonyl chloride is expected to reveal distinct signals for each unique proton environment. The presence of a chiral center at the C2 position renders the geminal protons on the pyrrolidine (B122466) ring (at C3, C4, and C5) and the methylene (B1212753) protons of the ethyl group diastereotopic, meaning they are chemically non-equivalent and should exhibit different chemical shifts.

Furthermore, the partial double-bond character of the nitrogen-carbonyl (N-C=O) bond restricts rotation, leading to the potential existence of cis and trans rotamers (or conformational isomers). nih.gov This phenomenon can result in a doubling of some or all signals in the spectrum, particularly at lower temperatures. wordpress.com

The predicted chemical shifts and multiplicities are based on the analysis of similar N-acyl pyrrolidine structures and general principles of NMR spectroscopy.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyrrolidine H2 | 4.0 - 4.5 | Multiplet |

| Pyrrolidine H3a, H3b | 1.8 - 2.2 | Multiplet |

| Pyrrolidine H4a, H4b | 1.7 - 2.1 | Multiplet |

| Pyrrolidine H5a, H5b | 3.4 - 3.8 | Multiplet |

| Ethyl CH₂a, CH₂b | 1.5 - 1.9 | Multiplet |

Note: The presence of rotamers may cause signal broadening or the appearance of two distinct sets of peaks for the protons near the N-COCl group.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each chemically unique carbon atom gives rise to a distinct signal. The chemical shift of each carbon is highly dependent on its local electronic environment, with carbonyl carbons appearing significantly downfield. pressbooks.pub Similar to the ¹H NMR spectrum, the presence of rotamers can lead to the observation of two separate signals for carbons near the chiral center and the N-CO bond. nih.gov

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | 165 - 175 |

| C2 (Pyrrolidine) | 60 - 70 |

| C5 (Pyrrolidine) | 45 - 55 |

| C3 (Pyrrolidine) | 28 - 38 |

| C4 (Pyrrolidine) | 22 - 32 |

| CH₂ (Ethyl) | 25 - 35 |

Note: Chemical shifts are estimates and can vary based on solvent and the equilibrium between rotamers.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structural connectivity. github.io

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the H2 proton and the H3 protons, H3 and H4 protons, H4 and H5 protons, and between the methylene and methyl protons of the ethyl group. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly with the carbon atoms to which they are attached (one-bond ¹H-¹³C coupling). youtube.com This is the most reliable method for assigning which proton signal corresponds to which carbon signal, for instance, linking the downfield H2 proton to the C2 carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to three bonds (²JCH and ³JCH). epfl.ch It is crucial for connecting different parts of the molecule. Key correlations would include the ethyl protons to the C2 carbon and the H5 protons to the carbonyl carbon, confirming the position of the substituents and the carbonyl group. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects correlations between protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for studying stereochemistry and conformational isomers. wordpress.com In the case of this compound, NOESY could differentiate between the cis and trans rotamers by showing distinct through-space interactions for each form, for example, between the ethyl group and protons on the C5 position of the pyrrolidine ring. nih.gov

The restricted rotation around the N-acyl bond in this compound makes it an ideal candidate for variable-temperature (VT) NMR studies. wordpress.comoxinst.com Such studies can confirm the presence of rotational isomers (rotamers) and provide insight into the energetics of their interconversion. mdpi.com

At low temperatures, the interconversion between rotamers is slow on the NMR timescale, resulting in two distinct sets of sharp peaks in the spectrum, one for each isomer. As the temperature is increased, the rate of rotation increases, causing the corresponding peaks for each rotamer to broaden and move closer together. At a specific point, known as the coalescence temperature (Tc), the two peaks merge into a single, very broad signal. beilstein-journals.org Upon further heating, the rotation becomes so rapid that the NMR spectrometer detects only a time-averaged structure, leading to a single sharp set of peaks. oxinst.com By analyzing the spectra at different temperatures, particularly the coalescence temperature, the activation energy barrier (ΔG‡) for the rotational process can be calculated, providing quantitative data on the molecule's conformational dynamics. beilstein-journals.org

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For a molecule like this compound, electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) could be employed. uvic.ca The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the intact molecule, along with various fragment ion peaks resulting from the cleavage of specific bonds.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a previously unknown compound or verifying the identity of a synthesized molecule. researchgate.net Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can determine the mass of an ion with very high precision (typically to within 0.0001 Da). researchgate.netwvu.edu

For this compound, the molecular formula is C₇H₁₂ClNO. HRMS can measure the exact mass of the molecular ion, allowing for its unambiguous differentiation from other molecules that might have the same nominal mass but a different elemental formula. This high accuracy is indispensable for confirming the successful synthesis of the target compound and for identifying unknown compounds in complex mixtures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for assessing the purity and confirming the identity of volatile and semi-volatile compounds such as this compound. The technique couples the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. In a typical analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. As components elute from the column, they are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.

For this compound, the acyl chloride functional group is highly reactive and may require derivatization to a more stable ester or amide prior to analysis to prevent on-column degradation and improve chromatographic performance. rsc.org However, direct analysis is also possible under carefully controlled conditions. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of chlorine, the carbonyl group, or fragmentation of the pyrrolidine ring. Analysis of related pyrrolidone compounds has been successfully performed using GC-MS, often following a purification step like solid-phase extraction (SPE) to remove matrix interferences. researchgate.net

Table 1: Representative GC-MS Parameters and Expected Fragments for this compound

| Parameter | Typical Value / Description |

|---|---|

| GC Column | HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm |

| Injector Temp. | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial 50 °C, ramp to 280 °C at 10 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Molecular Ion (M+) | m/z = 161.06 (for ³⁵Cl), 163.06 (for ³⁷Cl) |

| Major Fragment Ions | [M-Cl]⁺, [M-COCl]⁺, fragments from pyrrolidine ring opening |

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic methods are essential for both the purification of this compound after synthesis and for the analytical assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the predominant technique used for these purposes.

High-Performance Liquid Chromatography (HPLC) for Analytical Purity

HPLC is a cornerstone of modern analytical chemistry, offering high resolution, speed, and sensitivity for the separation and quantification of compounds in a mixture.

Reversed-Phase HPLC is the most common mode of HPLC and is well-suited for analyzing the purity of moderately polar compounds like this compound. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar. The compound is retained on the column based on its hydrophobicity. Purity is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks. A simple isocratic or gradient method using a mobile phase of acetonitrile (B52724) and water or methanol (B129727) and a buffer is typically effective. pensoft.net For carbonyl compounds, derivatization can sometimes be employed prior to RP-HPLC analysis to enhance UV detection. thermofisher.com

Table 3: Typical RP-HPLC Method Parameters for Purity Analysis

| Parameter | Typical Value / Description |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at ~210 nm (for carbonyl chromophore) |

| Injection Vol. | 10 µL |

Normal-Phase HPLC employs a polar stationary phase (e.g., silica (B1680970) or alumina) and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethyl acetate). NP-HPLC is an alternative to RP-HPLC and can be particularly useful for separating isomers or for compounds that are highly soluble in organic solvents but have poor retention in reversed-phase systems. It separates compounds based on their polarity, with less polar compounds eluting first. This method provides an orthogonal separation mechanism to RP-HPLC, offering a more comprehensive purity profile when used in conjunction.

The presence of a stereocenter at the C2 position of the pyrrolidine ring (bearing the ethyl group) makes this compound a chiral molecule, existing as a pair of enantiomers. Separating and quantifying these enantiomers is critical in many applications. Direct separation of enantiomers is most commonly and effectively achieved using HPLC with a Chiral Stationary Phase (CSP). csfarmacie.czresearchgate.net

CSPs are made by bonding a chiral selector to a solid support, creating a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times. eijppr.com For pyrrolidine derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often highly effective. eijppr.comresearchgate.net Research on the closely related compound 2-(aminomethyl)-1-ethylpyrrolidine (B195583) demonstrated successful enantiomeric separation on a Chiralcel OD-H column (a cellulose-based CSP) using a mobile phase of n-hexane and ethanol (B145695) with a triethylamine (B128534) additive to improve peak shape. researchgate.net A similar approach would be the standard starting point for developing a method for this compound. This technique is essential for determining the enantiomeric excess (e.e.) or enantiomeric purity of the sample. researchgate.net

Table 4: Exemplary CSP-HPLC Method for Enantiomeric Separation

| Parameter | Typical Value / Description (Adapted from researchgate.net) |

|---|---|

| Column | Chiralcel OD-H (or similar polysaccharide-based CSP) |

| Dimensions | 250 mm x 4.6 mm |

| Mobile Phase | n-Hexane : Ethanol (e.g., 98:2 v/v) |

| Additive | 0.2% Triethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at ~210-220 nm |

Pre-column Derivatization Strategies for Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of chemical compounds. However, enantiomers, being chemically identical in an achiral environment, cannot be separated on standard HPLC columns. Pre-column derivatization with a chiral derivatizing agent (CDA) is a powerful strategy to overcome this challenge. This method involves reacting the enantiomeric mixture with an optically pure CDA to form diastereomers. These diastereomers possess different physical properties and can be readily separated on a conventional, achiral stationary phase, such as a C18 column. wikipedia.orgacademicjournals.org

This compound is well-suited to act as a chiral derivatizing agent for the analysis of racemic alcohols, phenols, and primary or secondary amines. The reaction between the carbonyl chloride group and the nucleophilic hydroxyl or amino group of an analyte forms stable diastereomeric esters or amides, respectively.

Reaction Principle: (R/S)-Analyte-(NH₂/OH) + (S)-2-Ethylpyrrolidine-1-carbonyl chloride → (R,S)-Diastereomeric Amide/Ester + (S,S)-Diastereomeric Amide/Ester

Once formed, the diastereomeric mixture is injected into the HPLC system. The differing spatial arrangements of the diastereomers lead to differential interactions with the stationary phase, resulting in distinct retention times and enabling their separation and quantification. nih.govnih.gov The use of related chiral reagents, such as (+)-1-(9-fluorenyl)ethyl chloroformate and (R)-1-Boc-2-piperidine carbonyl chloride, for the separation of amino acids and other chiral amines has been well-documented, highlighting the efficacy of this approach. nih.govacs.org

| Parameter | Description | Typical Conditions/Values |

|---|---|---|

| Chiral Derivatizing Agent (CDA) | (S)- or (R)-2-Ethylpyrrolidine-1-carbonyl chloride | Enantiomerically pure |

| Analytes | Racemic primary/secondary amines, alcohols | - |

| Reaction Conditions | Reaction of analyte with CDA in an aprotic solvent (e.g., acetonitrile, THF) with a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) to neutralize HCl byproduct. | Room temperature, 30-60 min |

| Stationary Phase | Achiral reversed-phase column | C8 or C18 |

| Mobile Phase | Isocratic or gradient elution with a mixture of aqueous buffer and organic modifier. | Acetonitrile/Water or Methanol/Water mixtures |

| Detection | UV-Vis Detector (if analyte or derivative has a chromophore) or Mass Spectrometry (LC-MS). | Wavelength determined by analyte's chromophore |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography is a premier technique for separating and analyzing volatile compounds. Direct analysis of highly reactive molecules like acyl chlorides by GC can be challenging due to their propensity for hydrolysis or degradation on the column. oup.com Often, they are converted into more stable derivatives, such as esters or amides, prior to analysis. acs.orgnih.gov

However, a more significant application for this compound in GC is its use as a chiral derivatizing agent, particularly for GC-Mass Spectrometry (GC-MS) analysis. This approach is analogous to its use in HPLC. Chiral analytes, such as amphetamines or cathinone-related drugs, can be derivatized to form diastereomers. This derivatization serves two purposes: it increases the thermal stability and volatility of the analyte, and it allows for the chromatographic separation of the resulting diastereomers on a standard achiral GC column. The use of the structurally similar reagent, (S)-(−)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride, for the chiral separation of psychoactive drugs by GC-MS underscores the utility of this class of compounds as derivatizing agents for volatile component analysis.

Thin Layer Chromatography (TLC) in Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of a chemical reaction. libretexts.orgukessays.com It is particularly useful for tracking reactions involving this compound, for instance, in an acylation reaction to form an amide or ester. researchgate.net

The procedure involves spotting a TLC plate with references of the starting materials and periodically spotting aliquots from the reaction mixture. msu.edu A "co-spot," where the starting material and reaction mixture are spotted together, is often used to confirm the identity of the spots. rochester.edu As the reaction proceeds, the spot corresponding to the this compound will diminish in intensity, while a new spot corresponding to the newly formed, and typically less polar, product will appear and intensify. youtube.comquora.com The reaction is considered complete when the limiting reactant spot is no longer visible on the TLC plate. libretexts.org

The retention factor (Rƒ) for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A change in Rƒ value signifies the conversion of reactant to product.

| Time Point | Spot 1: Starting Material (this compound) | Spot 2: Product (Amide/Ester) | Observation |

|---|---|---|---|

| T = 0 min | Intense Spot (Rƒ ≈ 0.4) | No Spot | Reaction initiated. Only starting material is present. |

| T = 30 min | Faint Spot (Rƒ ≈ 0.4) | Intense Spot (Rƒ ≈ 0.6) | Reaction is progressing well. Product is forming. |

| T = 60 min | No Spot | Very Intense Spot (Rƒ ≈ 0.6) | Reaction is complete. Starting material is consumed. |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrational frequencies of its constituent bonds.

The most prominent feature is the very strong and sharp absorption band for the carbonyl (C=O) stretch of the acyl chloride group. This band appears at a characteristically high wavenumber, typically in the range of 1790-1815 cm⁻¹. openstax.orguobabylon.edu.iquomustansiriyah.edu.iq This high frequency is due to the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens and stiffens the C=O bond. openstax.org

Other key absorptions include the C-H stretching vibrations of the alkyl groups (ethyl and pyrrolidine ring) just below 3000 cm⁻¹, and the C-N stretching vibration of the tertiary amide-like structure. uobabylon.edu.iqlibretexts.org Since it is a tertiary nitrogen, there will be no N-H stretching bands in the 3300-3500 cm⁻¹ region. uomustansiriyah.edu.iq

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Acyl Chloride (C=O) | Stretching | 1790 - 1815 | Strong, Sharp |

| Alkyl (C-H) | Stretching | 2850 - 2975 | Medium to Strong |

| Alkyl (CH₂/CH₃) | Bending (Scissoring/Rocking) | 1350 - 1470 | Variable |

| Carbamoyl (B1232498) (C-N) | Stretching | 1100 - 1250 | Medium |

| Acyl Chloride (C-Cl) | Stretching | 650 - 850 | Medium to Strong |

X-ray Diffraction (XRD) for Solid-State Structure Elucidation and Absolute Configuration

Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating the three-dimensional structure of a crystalline solid at the atomic level. nih.govresearchgate.net For a chiral molecule like this compound, XRD is the most powerful technique for unambiguously determining its absolute configuration (i.e., assigning it as either R or S). purechemistry.orgresearchgate.net

The process requires growing a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to build a three-dimensional electron density map of the molecule. mdpi.com This map reveals the precise spatial arrangement of every atom, allowing for the determination of bond lengths, bond angles, and torsional angles.

Crucially, through the analysis of anomalous dispersion effects, the absolute stereochemistry of the chiral center can be established. researchgate.netsoton.ac.uk While no crystal structure for this compound itself is publicly available, the technique has been successfully applied to numerous other complex pyrrolidine derivatives, confirming their structures and stereochemistry. nih.govnih.govresearchgate.net Therefore, should single crystals be obtained, XRD would provide the ultimate structural proof and absolute configuration for this compound or any solid derivatives made from it.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods would provide deep insights into the structure, reactivity, and properties of 2-ethylpyrrolidine-1-carbonyl chloride.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT studies would be instrumental in predicting its reactivity. By calculating the distribution of electron density, researchers can identify electrophilic and nucleophilic sites within the molecule. For instance, the carbonyl carbon is expected to be highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it a primary target for nucleophilic attack. DFT can quantify this through calculations of atomic charges and frontier molecular orbitals.

Key parameters that would be calculated using DFT to assess reactivity include:

Electron Affinity and Ionization Potential: These values help determine the molecule's ability to accept or donate electrons.

Global Hardness and Softness: These concepts from conceptual DFT provide a measure of the molecule's resistance to change in its electron distribution and are correlated with reactivity.

Fukui Functions: These local reactivity descriptors would pinpoint the most reactive sites for nucleophilic, electrophilic, and radical attacks.

A hypothetical DFT study could generate data such as the following:

| Parameter | Calculated Value (Arbitrary Units) | Implication for Reactivity |

| Highest Occupied Molecular Orbital (HOMO) Energy | -8.5 eV | Indicates susceptibility to electrophilic attack. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 7.3 eV | A larger gap suggests higher kinetic stability. |

| Mulliken Charge on Carbonyl Carbon | +0.75 | Confirms the high electrophilicity of this site. |

Molecular Orbital Analysis and Bonding Characteristics

A molecular orbital (MO) analysis provides a detailed picture of the bonding within this compound. The interaction between the atomic orbitals of carbon, nitrogen, oxygen, chlorine, and hydrogen atoms leads to the formation of bonding and antibonding molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are central to the molecule's chemical reactions.

For this compound, the HOMO would likely be localized on the lone pairs of the nitrogen or oxygen atoms, making these sites potential nucleophiles. Conversely, the LUMO would be centered on the carbonyl group, specifically the π* antibonding orbital of the C=O bond, which can accept electrons from an incoming nucleophile. Understanding the shapes and energies of these frontier orbitals is crucial for predicting reaction outcomes.

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods, particularly DFT, are invaluable for elucidating reaction mechanisms. For reactions involving this compound, such as its reaction with a nucleophile, computational chemists can map out the entire reaction pathway. This involves identifying the structures of the reactants, intermediates, transition states, and products.

The transition state is the highest energy point along the reaction coordinate and is a critical structure for determining the reaction rate. By calculating the energy of the transition state, the activation energy for the reaction can be determined. This allows for the prediction of reaction kinetics and the comparison of different possible reaction pathways. For example, a computational study could compare the activation barriers for a reaction occurring with and without a catalyst to understand the catalyst's efficiency.

Conformational Analysis and Energy Landscapes of this compound

The pyrrolidine (B122466) ring in this compound is not planar and can adopt several different puckered conformations (envelope and twisted forms). Furthermore, rotation around the N-C(O) bond and the C-C bond of the ethyl group leads to a complex conformational landscape.

A systematic conformational search, followed by geometry optimization and energy calculations (often using DFT or other high-level methods), would be necessary to identify the most stable conformers. The results of such an analysis would reveal the relative energies of different conformations and the energy barriers for interconversion between them. This information is vital as the reactivity and spectroscopic properties of the molecule can be highly dependent on its conformation.

A hypothetical energy landscape might reveal two low-energy conformers corresponding to different puckering of the pyrrolidine ring, separated by a modest energy barrier.

Molecular Dynamics Simulations for Reactivity and Interaction Prediction

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. An MD simulation of this compound, either in the gas phase or in a solvent, would track the movements of all atoms according to the forces acting upon them.

These simulations can be used to:

Explore the conformational space and observe transitions between different conformers.

Simulate the interaction of the molecule with solvent molecules, providing insights into solvation effects on reactivity.

Predict how the molecule might interact with a biological target, such as an enzyme's active site, by simulating the docking process.

MD simulations can reveal dynamic intramolecular interactions, such as hydrogen bonding, and how these might influence the molecule's preferred shape and reactivity.

In Silico Prediction of Reactivity, Selectivity, and Stereochemical Outcomes

In silico methods encompass a range of computational tools used to predict chemical properties and reactivity, which can significantly speed up the process of chemical discovery and development. For this compound, these methods could be used to predict:

Reactivity: By building Quantitative Structure-Activity Relationship (QSAR) models, it is possible to correlate structural features of the molecule with its reactivity.

Selectivity: In reactions with molecules that have multiple reactive sites, computational models can help predict which site is more likely to react (chemoselectivity).

Stereochemical Outcomes: Given that this compound is chiral, predicting the stereochemical outcome of its reactions is crucial. Computational modeling of transition states for reactions leading to different stereoisomers can predict which product is likely to be favored.

These predictive models are often built using machine learning algorithms trained on large datasets of known reactions and molecular properties.

Advanced Research Applications and Methodological Development

Development of Novel Synthetic Pathways Utilizing 2-Ethylpyrrolidine-1-carbonyl Chloride

There is a lack of specific literature detailing novel synthetic routes that utilize this compound as a key reagent or building block. General methods for the synthesis of N-acyl pyrrolidines exist, often involving the acylation of the parent pyrrolidine (B122466) with a suitable acyl chloride. However, specific advancements and novel methodologies centered around this compound are not described.

Green Chemistry Approaches in Its Synthesis and Application

No specific studies were identified that focus on green chemistry principles in the synthesis or application of this compound. While the field of green chemistry is actively exploring more environmentally benign syntheses for many compounds, dedicated research on this particular molecule is not apparent.

Catalyst Development for Transformations Involving the Compound

Information regarding the development of specific catalysts for reactions involving this compound is not available. Catalytic methods are central to modern organic synthesis, but research into catalysts tailored for transformations of this specific compound has not been found.

Application in Stereoselective Synthesis

While pyrrolidine derivatives are widely used as chiral auxiliaries and catalysts in stereoselective synthesis, there is no specific information available on the application of this compound in this context.

Asymmetric Induction and Chiral Auxiliary Strategies

There are no documented instances of this compound being used as a chiral auxiliary to induce asymmetry in chemical reactions. The ethyl group at the 2-position introduces a chiral center, suggesting potential for such applications, but this has not been explored in the available literature.

Diastereoselective Control in Product Formation

Similarly, there is no information on the use of this compound to control diastereoselectivity in the formation of new stereocenters.

Contribution to Advanced Radiochemistry Research

No published research was found that details the use of this compound in the field of radiochemistry, such as in the synthesis of radiolabeled tracers for imaging techniques.

Improvements in Carbon-11 Labeling Methodologies6.3.2. Development of New Radioligands for Positron Emission Tomography (PET)6.4. Exploration of Analogous Pyrrolidine-Based Scaffolds in Fundamental Organic Chemistry Research

Further research and publication in peer-reviewed scientific journals would be necessary to establish the role, if any, of this compound in these advanced applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-ethylpyrrolidine-1-carbonyl chloride, and how can purity be ensured post-synthesis?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or acylation reactions. For example, reacting pyrrolidine derivatives with chloroethylating agents (e.g., 2-chloroethyl chloride) under basic conditions (e.g., NaH/THF) can yield the intermediate, which is then acylated using phosgene or its derivatives . Purification involves recrystallization from anhydrous solvents (e.g., THF/hexane) and characterization via H/C NMR to confirm the absence of unreacted starting materials or byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer : Key techniques include:

- FT-IR : A strong carbonyl stretch (~1750–1800 cm) confirms the acyl chloride group .

- NMR : H NMR should show the ethyl group’s triplet (~1.2–1.5 ppm) and pyrrolidine ring protons (δ 3.0–3.5 ppm). C NMR will highlight the carbonyl carbon at ~160–170 ppm .

- Mass Spectrometry : ESI-MS or GC-MS can verify molecular ion peaks (e.g., [M+1]) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions (e.g., hydrolysis or dimerization) during the synthesis of this compound?

- Methodological Answer :

- Temperature Control : Perform reactions at 0–5°C to suppress hydrolysis .

- Solvent Choice : Use anhydrous dichloromethane or THF to limit water exposure .

- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl) to enhance acylation efficiency .

- In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate before side reactions dominate .

Q. What strategies are recommended for resolving contradictions in stereochemical outcomes when using this compound in chiral synthesis?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based) to separate enantiomers and quantify optical purity .

- Circular Dichroism (CD) : Correlate CD spectra with computational models (e.g., DFT) to assign absolute configurations .

- Steric Effects : Modify reaction conditions (e.g., bulky bases) to influence steric hindrance and favor desired stereoisomers .

Q. How should researchers address discrepancies in kinetic data when studying the reactivity of this compound with nucleophiles?

- Methodological Answer :

- Error Source Analysis : Check for moisture contamination (via Karl Fischer titration) or temperature fluctuations .

- Complementary Techniques : Combine stopped-flow UV-Vis (for fast kinetics) with F NMR (if using fluorine-containing nucleophiles) to cross-validate rates .

- Computational Modeling : Use DFT to predict transition states and compare with experimental activation energies .

Q. What experimental protocols are recommended for assessing the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and monitor via HPLC for hydrolysis products (e.g., carboxylic acid derivatives) .

- Gas Purification : Use argon or nitrogen headspace to prevent oxidative degradation .

- Lyophilization : For long-term storage, lyophilize the compound and retain in amber vials at –20°C .

Data Presentation Guidelines

- Tables : Include reaction yields, spectroscopic data, and stability metrics (e.g., half-life at different pH levels) .

- Figures : Use Arrhenius plots for kinetic studies or CD spectra for stereochemical analysis .

- Statistical Tests : Apply ANOVA to compare reaction conditions or Tukey’s test for post hoc analysis of stability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.